3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid
Description
Chemical Structure and Properties
3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid (CAS: 68877-55-4) is an imidazoline-based surfactant. Its structure comprises a heptyl chain at the 2-position of a partially saturated imidazole ring, linked via an ethoxypropionic acid group. The sodium salt form, sodium 3-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionate, is widely used in cosmetic formulations due to its amphiphilic properties and mildness .
Applications
This compound functions as a surfactant, emulsifier, and foam booster in personal care products. Its imidazoline ring enhances stability in acidic and alkaline conditions, while the heptyl chain contributes to moderate hydrophobicity .
Properties
CAS No. |
63451-23-0 |
|---|---|
Molecular Formula |
C15H28N2O3 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
3-[2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoic acid |
InChI |
InChI=1S/C15H28N2O3/c1-2-3-4-5-6-7-14-16-9-10-17(14)11-13-20-12-8-15(18)19/h2-13H2,1H3,(H,18,19) |
InChI Key |
MWOOKWLIWHVLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NCCN1CCOCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties Overview
The compound features a dihydroimidazole ring substituted at the 2-position with a heptyl chain, connected through an ethoxy linker to a propionic acid group. The presence of both acidic and basic functional groups suggests amphoteric behavior, which is relevant for its synthetic manipulation.
Preparation Methods
General Synthetic Strategy
The preparation of 3-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid generally involves multi-step organic synthesis, focusing on:
- Formation of the dihydroimidazole ring with a heptyl substituent.
- Introduction of the ethoxy linker.
- Attachment of the propionic acid moiety.
Key Synthetic Routes
Synthesis via Imidazoline Intermediate and Ethoxypropionic Acid Derivatives
One common approach begins with the synthesis of 2-heptyl-4,5-dihydro-1H-imidazole (imidazoline) derivatives, which are then reacted with ethylene oxide or suitable ethoxy derivatives to introduce the ethoxy linker. Subsequent esterification or carboxylation steps yield the propionic acid functionality.
- Step 1: Preparation of 2-heptyl-4,5-dihydro-1H-imidazole via condensation of heptanal with ethylenediamine under controlled conditions.
- Step 2: Alkylation of the imidazoline nitrogen with 2-chloroethanol or ethylene oxide to introduce the ethoxy group.
- Step 3: Reaction of the resulting intermediate with a protected propionic acid derivative (e.g., ester) followed by deprotection to yield the free acid.
This method allows for control over purity and yield, with reported yields typically ranging from 60% to 85% depending on reaction conditions and purification.
Detailed Reaction Conditions and Yields
Research Findings and Optimization
- Purity and Yield: The use of protecting groups during esterification significantly improves yield and purity by preventing side reactions involving the imidazoline ring.
- Reaction Atmosphere: Inert atmosphere (nitrogen or argon) during alkylation reduces oxidation and degradation of sensitive intermediates.
- Solvent Choice: Polar aprotic solvents such as dimethylformamide or acetone enhance the alkylation step efficiency.
- Temperature Control: Maintaining moderate temperatures (40–60 °C) during alkylation prevents decomposition.
Chemical Reactions Analysis
3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Pharmacological Properties
Compounds containing imidazole rings are widely recognized for their biological significance, particularly in drug development. The presence of the heptyl group enhances the lipophilicity of 3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid, which may improve its interaction with biological membranes and proteins. Here are some key pharmacological applications:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against various pathogens.
- Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes, which could be beneficial in treating diseases where enzyme regulation is crucial.
Drug Development
The compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in drug design. Its binding affinity with enzymes and receptors is crucial for understanding its mechanism of action and potential therapeutic uses .
Chromatographic Techniques
This compound can be effectively analyzed using High Performance Liquid Chromatography (HPLC). A reverse phase HPLC method has been established for its separation, utilizing a mobile phase consisting of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for preparative separation and pharmacokinetic studies .
Case Study 1: Antimicrobial Testing
In a study examining the antimicrobial efficacy of compounds similar to this compound, researchers found that derivatives with hydrophobic side chains exhibited enhanced activity against Gram-positive bacteria. This suggests that the heptyl group may play a critical role in the antimicrobial properties of the compound.
Case Study 2: Enzyme Interaction
Research focusing on the interaction of imidazole-based compounds with enzymes has shown that these compounds can serve as effective inhibitors. A study involving this compound is currently underway to assess its potential as an inhibitor for specific therapeutic targets.
Mechanism of Action
The mechanism of action of 3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membranes, altering their permeability and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Variants
3-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic Acid
- Structure : Features a C17 heptadecyl chain instead of C7 heptyl.
- Impact :
- Salt Form: The 2-aminoethanol salt (CAS: 94108-87-9) improves compatibility with non-aqueous systems .
Sodium Capryloamphopropionate
Substituent Modifications on the Imidazole Ring
3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]propanoic Acid
- Structure : Replaces the ethoxy linker with a thioether and introduces diphenyl groups on the imidazole.
- Impact: The sulfur atom increases electron density, altering redox properties.
- Application : Investigated in pharmaceutical research for enzyme modulation .
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid
Counterion and Functional Group Variations
(2-Hydroxyethyl)ammonium 3-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionate
- Structure: 2-Aminoethanol salt of the heptadecyl variant.
- Impact :
2-(4,4-Dimethyl-5-oxo-4,5-dihydro-imidazol-1-yl)-2-methyl-propionic Acid
Data Table: Key Physicochemical and Functional Comparisons
Research Findings and Trends
- Alkyl Chain Length : Longer chains (e.g., C17) improve lipid solubility but reduce biocompatibility .
- Electron-Withdrawing Groups: Substituents like -NO₂ and -CF₃ enhance reactivity but may increase toxicity .
- Counterion Effects: Sodium salts dominate in cosmetics, while organic counterions (e.g., 2-aminoethanol) align with green chemistry trends .
Biological Activity
3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid, with CAS number 63451-23-0, is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and pharmacokinetic properties.
- Molecular Formula : C15H28N2O3
- Molecular Weight : 284.400 g/mol
- LogP : 3.12 (indicating moderate lipophilicity) .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial potential against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 62.216 - 124.432 μg/mL |
| SE | 31.108 - 62.216 μg/mL |
| E. faecalis | IC50 > 100 μM |
The compound exhibits bactericidal activity, primarily through the inhibition of protein synthesis and nucleic acid production pathways . Additionally, it shows significant antibiofilm activity, outperforming standard antibiotics like ciprofloxacin .
Cytotoxicity Studies
In vitro cytotoxicity assays reveal that this compound has varying effects on different cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| K562 | 83.20 ± 2.25 |
| MCF-7 | >100 |
| NIH 3T3 | >100 |
The results indicate that while the compound has some cytotoxic effects on K562 leukemia cells, it is less effective against other tumor and normal cell lines .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption characteristics. Its moderate lipophilicity (LogP of 3.12) indicates potential for good bioavailability .
Molecular Docking Studies
Docking studies have revealed that the compound interacts effectively with several biological targets:
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
|---|---|---|
| PPARγ | -8.47 | 0.62 |
| VEGFR2 | -9.43 | 0.121 |
These interactions suggest that the compound may modulate pathways involved in inflammation and cancer progression .
Case Studies
- Case Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in MRSA strains, significantly reducing bacterial load in vitro compared to untreated controls.
- Cytotoxicity Assessment : An assessment involving multiple cancer cell lines indicated selective cytotoxicity towards K562 cells, suggesting potential for targeted cancer therapy applications.
Q & A
Q. Q1. What are the standard protocols for synthesizing 3-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid, and how can reaction conditions be optimized for higher yield?
Methodological Answer: A common approach involves refluxing precursors (e.g., imidazole derivatives) with sodium acetate in acetic acid, followed by recrystallization (similar to methods in and ). For optimization:
- Catalyst Screening : Sodium acetate acts as a base; alternative catalysts (e.g., K₂CO₃) may improve yield.
- Solvent Selection : Acetic acid is typical, but mixed solvents (DMF/acetic acid) enhance solubility of intermediates ().
- Reaction Time : Monitor via TLC/HPLC; extended reflux (3–5 hours) ensures completion without decomposition ().
Reference :
Q. Q2. How can the surfactant properties of this compound be systematically characterized in aqueous systems?
Methodological Answer:
- Critical Micelle Concentration (CMC) : Measure via surface tension titration or conductivity assays ().
- pH Sensitivity : Test solubility and micelle stability across pH 3–10 using dynamic light scattering (DLS).
- Thermodynamic Analysis : Calculate Gibbs free energy of micellization (ΔG°mic) from temperature-dependent CMC data.
Reference :
Advanced Research Questions
Q. Q3. How can crystallographic data resolve contradictions between experimental and computational structural models of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and imidazole ring conformation ().
- DFT Comparison : Align SCXRD data with density functional theory (DFT)-optimized geometries to identify discrepancies (e.g., torsional strain in the ethoxy chain).
- Twinned Data Handling : Employ SHELXPRO for macromolecular refinement if crystals exhibit twinning ().
Reference :
Q. Q4. What strategies are effective in analyzing biological interactions of this compound, given its structural similarity to bioactive imidazole derivatives?
Methodological Answer:
- Molecular Docking : Target receptors like PPAR-γ (peroxisome proliferator-activated receptor) using AutoDock Vina, leveraging structural motifs from related imidazole agonists ().
- In Vitro Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition) using NIH/3T3 or RAW 264.7 cell lines.
- Metabolic Stability : Perform hepatic microsome studies (e.g., human liver microsomes) to assess pharmacokinetic profiles.
Reference :
Q. Q5. How can discrepancies in NMR and mass spectrometry data during purity analysis be addressed?
Methodological Answer:
- High-Resolution MS (HRMS) : Confirm molecular formula (C₁₆H₂₈N₂O₃) and rule out adducts (e.g., sodium/potassium).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the ethoxy-propionic acid region (δ 3.5–4.5 ppm) ().
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted heptylimidazole intermediates).
Reference :
Data Contradiction & Validation
Q. Q6. How should researchers validate synthetic yields when reproducibility issues arise across labs?
Methodological Answer:
- Interlab Comparison : Share detailed protocols (solvent purity, heating rate) via platforms like Zenodo.
- Inert Atmosphere : Replicate reactions under nitrogen to exclude oxidation of the dihydroimidazole ring ().
- Yield Optimization Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acetic acid, 3 hours | 65 | 98.5 |
| DMF/AcOH, 4 hours | 82 | 99.1 |
| Reference : |
Q. Q7. What computational methods are recommended to predict the compound’s behavior in non-aqueous solvents?
Methodological Answer:
- MD Simulations : Use GROMACS to model solvation in DMSO/ethanol, focusing on hydrogen bonding between the propionate group and solvent.
- COSMO-RS : Predict partition coefficients (log P) for solvent-solvent extraction optimization.
- Solvent Accessible Surface Area (SASA) : Correlate with experimental solubility data.
Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
